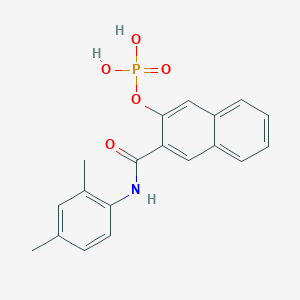

Naphthol AS-MX phosphate

Overview

Description

Mechanism of Action

Target of Action

Naphthol AS-MX phosphate (NASTRp) is a small molecule inhibitor of the CREB (cyclic adenosine phosphate reaction element binding protein)-CBP (CREB binding protein) transcription factor complex . This complex plays a crucial role in the regulation of gene expression, and its dysregulation is associated with various diseases, including cancer .

Mode of Action

this compound interacts with the CREB-CBP complex, inhibiting its function . This interaction disrupts the transcriptional activity of the complex, leading to changes in the expression of target genes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the CREB-CBP transcriptional pathway . By inhibiting the CREB-CBP complex, this compound can alter the expression of genes regulated by this complex, leading to downstream effects on cellular processes .

Pharmacokinetics

Its solubility in dioxane suggests that it may be absorbed and distributed in the body following administration .

Result of Action

this compound shows antitumor activity against lung cancer cells, inhibiting tumor cell proliferation, colony formation, and anchored independent growth . It can be used in the study of KRAS mutated lung cancer, especially for KRAS mutated lung cancer with poor chemotherapy resistance and prognosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in dioxane suggests that it may be more effective in environments where this solvent is present . .

Biochemical Analysis

Biochemical Properties

Naphthol AS-MX phosphate is known to be a substrate for alkaline phosphatase, an enzyme that plays a crucial role in many biochemical processes . It interacts with this enzyme, facilitating its activity and enabling the biochemical reactions it is involved in .

Cellular Effects

In the context of cellular processes, this compound influences cell function through its interaction with alkaline phosphatase. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as alkaline phosphatase. This binding can lead to enzyme activation, influencing the expression of certain genes and impacting various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthol AS-MX phosphate can be synthesized through a multi-step process involving the reaction of 3-hydroxy-2-naphthoic acid with 2,4-dimethylaniline to form the corresponding amide. This intermediate is then phosphorylated using phosphorus oxychloride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Naphthol AS-MX phosphate primarily undergoes hydrolysis reactions catalyzed by phosphatase enzymes. It can also participate in substitution reactions where the phosphate group is replaced by other functional groups .

Common Reagents and Conditions

Hydrolysis: Catalyzed by alkaline phosphatase in a buffered solution at pH 8.6.

Substitution: Typically involves nucleophilic reagents under mild conditions.

Major Products

Scientific Research Applications

Naphthol AS-MX phosphate is widely used in scientific research, particularly in the following areas:

Biochemistry: As a substrate for phosphatase enzymes in enzyme kinetics studies.

Histochemistry: For the histochemical demonstration of alkaline phosphatase activity in tissue sections.

Cell Biology: Used in fluorescence staining and analysis of phosphatase activity in cell cultures.

Cancer Research: Investigated for its potential antitumor activity against lung cancer cells.

Comparison with Similar Compounds

Similar Compounds

- Naphthol AS-BI phosphate

- Naphthol AS-MX phosphate disodium salt

- Fast Red TR salt

Uniqueness

This compound is unique due to its specific structure, which allows it to be a highly effective substrate for phosphatase enzymes. Its ability to produce a detectable product upon hydrolysis makes it particularly useful in various biochemical and histochemical assays .

Biological Activity

Naphthol AS-MX phosphate, also known as this compound disodium salt, is a biochemical compound widely utilized in various research applications due to its role as a substrate for phosphatases. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.

- Chemical Formula : C19H18NO5P

- Molecular Weight : 357.32 g/mol

- CAS Number : 1596-56-1

This compound is characterized by its solubility in water, which enhances its bioavailability in biological assays. It primarily acts as a fluorogenic substrate for alkaline phosphatases (ALP) and acid phosphatases (ACP), facilitating the quantification of enzymatic activity through colorimetric reactions.

Target Enzymes

This compound is hydrolyzed by:

- Acid Phosphatase (ACP)

- Tissue Non-Specific Alkaline Phosphatase (TNAP)

Mode of Action

The compound serves as a substrate for these enzymes, leading to the release of naphthol AS-MX. This product subsequently reacts with diazonium salts to form colored azo-dyes, which can be visualized and quantified, making it a valuable tool in histochemistry and enzyme activity assays.

Biochemical Pathways

The hydrolysis of this compound affects several biochemical pathways:

- It modulates cell signaling by influencing dephosphorylation reactions.

- Alters gene expression and cellular metabolism by changing the phosphorylation state of proteins involved in these processes .

Research Applications

This compound is utilized in various scientific fields:

- Histochemistry : Demonstrates phosphatase activities in tissue sections.

- Diagnostic Assays : Used in kits for detecting phosphatase activity in clinical samples.

- Biological Research : Studies involving enzyme kinetics and localization of phosphatase activity .

Study on Osteoblasts and Osteoclasts

A study investigated the effects of proton pump inhibitors (PPIs) on human osteoblasts and osteoclasts using this compound as a substrate to assess alkaline phosphatase activity. The results indicated that varying concentrations of PPIs influenced enzyme activity, which is crucial for bone metabolism .

Enzyme Activity Quantification

In a comparative analysis, the staining intensity of alkaline phosphatase activity was quantified using this compound alongside Fast Violet B Salts. The study demonstrated that higher concentrations resulted in significantly increased staining intensity, indicating enhanced enzyme activity .

Dosage Effects and Stability

Research indicates that the effectiveness of this compound varies with dosage:

- Low Doses : Effective substrate without adverse effects.

- High Doses : Potential toxic effects and inhibition of enzyme activity observed.

The stability of the compound under different storage conditions influences its effectiveness; proper storage is essential to maintain its biological activity over time .

Table: Summary of Biological Activity Findings

Properties

IUPAC Name |

[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18NO5P/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24/h3-11H,1-2H3,(H,20,21)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMLBTHPCVDRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166696 | |

| Record name | Naphthol AS-MX phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596-56-1 | |

| Record name | N-(2,4-Dimethylphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthol AS-MX phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-MX phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(phosphonooxy)-N-(2,4-xylyl)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes naphthol AS-MX phosphate suitable for detecting alkaline phosphatase activity?

A1: this compound acts as a substrate for alkaline phosphatase. The enzyme hydrolyzes the phosphate group from this compound, releasing naphthol AS-MX. [, , ]

Q2: What happens to the released naphthol AS-MX?

A2: The liberated naphthol AS-MX rapidly couples with a diazonium salt present in the staining solution. This reaction forms a brightly colored, insoluble azo dye that precipitates at the site of enzyme activity, allowing for visualization. [, , , , ]

Q3: What are some diazonium salts commonly used in conjunction with this compound?

A3: Several diazonium salts are used, each producing a differently colored precipitate. Common examples include:

- Fast Red TR: Yields a red fluorescent precipitate. [, ]

- Fast Blue BB: Produces a blue precipitate. [, ]

- Fast Red Violet LB: Generates a purple precipitate. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers primarily focus on applications rather than detailed chemical characterization, commercially available information indicates the molecular formula as C24H21NO6P and the molecular weight as 451.4 g/mol.

Q5: How does the choice of fixation method impact this compound staining?

A5: Fixation protocols can significantly impact the preservation of enzyme activity and staining quality.

- Paraformaldehyde fixation is generally preferred over glutaraldehyde, as the latter can induce autofluorescence that interferes with signal detection. []

Q6: Is this compound staining compatible with other histochemical procedures?

A6: Yes, this compound staining has been successfully combined with other techniques, including:

- Immunofluorescence: Allows for simultaneous detection of alkaline phosphatase activity and specific antigens using fluorescently labeled antibodies. [, ]

- Immunogold-Silver Staining (IGSS): Enables the visualization of two different antigens on the same cell, one labeled with immunogold and the other with alkaline phosphatase/naphthol AS-MX phosphate. []

Q7: How does this compound compare to other alkaline phosphatase substrates?

A7: While other substrates like BCIP/NBT exist, this compound is favored in some applications due to:

- Higher resolution: The resulting azo dye precipitate is highly localized, leading to sharper staining and easier visualization of fine structures. []

Q8: Besides alkaline phosphatase, does this compound react with other enzymes?

A8: While primarily used for alkaline phosphatase, some studies suggest potential reactivity with other phosphatases, particularly under specific conditions:

- Acid phosphatase: Can hydrolyze this compound at acidic pH, albeit at a slower rate. []

- Phytase: May contribute to phosphatase reactions observed at acidic pH in specific tissues like the rat intestine. []

Q9: What are the primary applications of this compound in histochemical staining?

A9: this compound has been extensively used to visualize alkaline phosphatase activity in various tissues and cell types, including:

- Blood cells: Detecting alkaline phosphatase activity in neutrophils for diagnostic purposes. [, , , , , ]

- Intestinal tissues: Studying the localization and activity of alkaline phosphatase and other phosphatases along the intestinal brush border membrane. []

- Developing teeth: Investigating the role of alkaline phosphatase in enamel and dentin formation. [, ]

- Bone: Examining alkaline phosphatase activity during bone development, mineralization, and remodeling. []

- Ovary: Identifying alkaline phosphatase activity in developing oocytes. []

- Kidney: Localizing alkaline phosphatase activity in various kidney structures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.